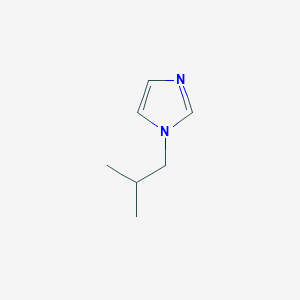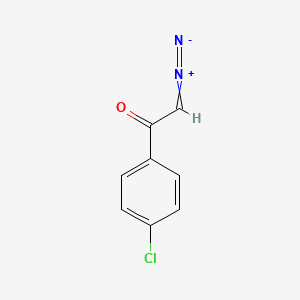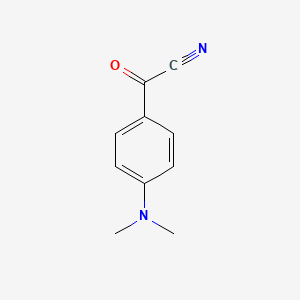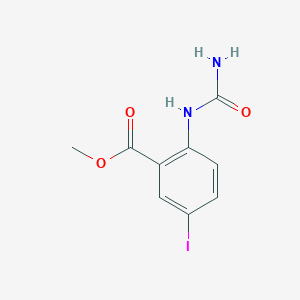![molecular formula C9H10N4O4 B13995736 [1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea CAS No. 31127-15-8](/img/structure/B13995736.png)
[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea is a complex organic compound that features a benzodioxole ring, a nitroso group, and an amino urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea typically involves the reaction of 1,3-benzodioxole derivatives with nitroso compounds under controlled conditions. One common method involves the use of 1,3-benzodioxol-5-ylmethylamine as a starting material, which is then reacted with nitrosyl chloride to introduce the nitroso group. The resulting intermediate is further reacted with urea to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its nitroso group can form covalent bonds with proteins, making it useful in studying protein function and interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of cancer research.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can be leveraged to create advanced polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of [1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea involves its interaction with molecular targets such as proteins and enzymes. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function. This interaction can affect various cellular pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxol-5-ylmethylamine: A precursor in the synthesis of [1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another benzodioxole derivative with different functional groups.
4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid: A compound with a similar benzodioxole structure but different functional groups.
Uniqueness
This compound is unique due to the presence of both a nitroso group and an amino urea moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other benzodioxole derivatives.
Eigenschaften
CAS-Nummer |
31127-15-8 |
|---|---|
Molekularformel |
C9H10N4O4 |
Molekulargewicht |
238.20 g/mol |
IUPAC-Name |
[1,3-benzodioxol-5-ylmethyl(nitroso)amino]urea |
InChI |
InChI=1S/C9H10N4O4/c10-9(14)11-13(12-15)4-6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5H2,(H3,10,11,14) |
InChI-Schlüssel |
NFOZZYNVMKQQDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CN(NC(=O)N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline](/img/structure/B13995697.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purine-6-thione](/img/structure/B13995699.png)


![3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine](/img/structure/B13995718.png)


